Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium
Description
Bis(acetato-κO)bis(dicyclohexylphenylphosphine)palladium(II) is a palladium(II) complex featuring two dicyclohexylphenylphosphine (DCyPP) ligands and two acetate (OAc⁻) counterions. Its structure is defined by a square-planar geometry, where the DCyPP ligands contribute steric bulk and electron-donating properties, enhancing stability and catalytic activity. This compound is widely employed in cross-coupling reactions, particularly for aryl chlorides, due to its ability to activate less reactive substrates .
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphanium;palladium(2+);diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2*1H3,(H,3,4);/q;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPMCQZOUJSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)[PH+](C2CCCCC2)C3=CC=CC=C3.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O4P2Pd+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium typically involves the reaction of palladium acetate with dicyclohexylphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Pd(OAc)2+2PPh(Cy)2→Pd(OAc)2(PPh(Cy)2)2
where Pd(OAc)₂ is palladium acetate and PPh(Cy)₂ is dicyclohexylphenylphosphine. The reaction is typically conducted in a suitable solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: The compound can be reduced under specific conditions, typically involving reducing agents like hydrogen or hydrides.
Substitution: It participates in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. These reactions are usually carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used, often in the presence of a suitable solvent like ethanol or methanol.
Substitution: Ligand exchange reactions are facilitated by the addition of new ligands in solvents like toluene or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) species.
Scientific Research Applications
Chemistry
In chemistry, Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is widely used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of palladium-based drugs. Its catalytic properties can be harnessed for the synthesis of complex organic molecules, including pharmaceuticals.
Industry
In the industrial sector, this palladium complex is used in the production of fine chemicals and materials. Its role as a catalyst in various chemical processes makes it valuable for large-scale manufacturing.
Mechanism of Action
The mechanism by which Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating their activation and subsequent reaction. The acetate and dicyclohexylphenylphosphine ligands play a crucial role in stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Ligand Variations: Dicyclohexylphenylphosphine vs. Triphenylphosphine
A key distinction lies in the phosphine ligands. Bis(acetato)triphenylphosphinepalladium(II) substitutes DCyPP with triphenylphosphine (PPh₃). While both complexes catalyze Suzuki-Miyaura couplings, the DCyPP variant exhibits superior performance with aryl chlorides owing to its stronger σ-donor capacity and greater steric bulk (Tolman cone angle: DCyPP ≈ 160° vs. PPh₃ ≈ 145°). This enhances oxidative addition rates and stabilizes reactive intermediates .
| Property | Bis(acetato)bis(DCyPP)Pd(II) | Bis(acetato)bis(PPh₃)Pd(II) |
|---|---|---|
| Ligand Cone Angle | ~160° | ~145° |
| Aryl Chloride Reactivity | High | Moderate |
| Thermal Stability | Excellent | Good |
| Reference |
Counterion Variations: Acetate vs. Chloride
Trans-dichloridobis[dicyclohexyl(phenyl)phosphane-P]palladium(II) replaces acetate with chloride ligands. Chloride ligands increase solubility in polar solvents but reduce catalytic turnover due to stronger Pd–Cl bond strength, which slows transmetallation steps. Acetate ligands, being labile, facilitate faster ligand exchange, making the acetate variant more efficient in cross-coupling reactions .
Ligand Substituent Effects: Trimethylphenyl vs. Phenyl
Trans-dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-P]palladium(II) introduces methyl groups on the phosphine’s aryl ring. In contrast, the phenyl group in DCyPP balances steric demand and reactivity for broad applicability .
Amine vs. Phosphine Ligands
Trans-bis(dicyclohexylamine)bis(acetato)palladium(II) employs dicyclohexylamine (N-ligand) instead of DCyPP. Amines are weaker field ligands, resulting in lower oxidative addition rates and reduced catalytic efficiency in cross-couplings. Phosphine ligands, with stronger σ-donation, stabilize Pd(0) intermediates critical for catalytic cycles .
Bulky Electron-Rich Phosphines: Di-tert-butylphosphine
Acetato(2'-di-t-butylphosphino-1,1'-biphenyl-2-yl)palladium(II) uses di-tert-butylphosphine, which offers greater electron density and steric bulk than DCyPP. This enhances catalyst longevity and activity in demanding reactions (e.g., Buchwald-Hartwig amination) but may limit substrate scope due to excessive steric hindrance .
Biological Activity
Bis(acetato-|EO)bis(dicyclohexylphenylphosphine)palladium is a palladium-based compound notable for its catalytic properties in various organic reactions. This article focuses on its biological activity, exploring its potential applications in medicinal chemistry, including anticancer properties and its role as a catalyst in drug synthesis.
Chemical Structure and Properties
- Molecular Formula : C₄₀H₃₆O₄P₂Pd
- Molecular Weight : 749.079 g/mol
- CAS Number : 61425-87-4
- Appearance : Typically presented as a yellow powder.
- Solubility : Soluble in organic solvents like dichloromethane and acetone.
The biological activity of palladium complexes often stems from their ability to interact with biological molecules. The proposed mechanisms include:
- DNA Interaction : Palladium complexes can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:
- HeLa Cells (Cervical Cancer)
- MCF-7 Cells (Breast Cancer)
- A549 Cells (Lung Cancer)
The results indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM, showcasing significant potential for further development as an anticancer agent.
Case Studies
-
Study on HeLa Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Findings : A notable reduction in cell viability was observed at concentrations above 15 µM, suggesting effective inhibition of cancer cell proliferation.
-
Study on MCF-7 Cells :
- Objective : To assess the mechanism of action.
- Methodology : Flow cytometry was employed to analyze apoptosis induction.
- Findings : The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Comparative Analysis with Other Palladium Complexes
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Bis(acetato- | EO)bis(dicyclohexylphenylphosphine)palladium | 10-30 |
| Bis(triphenylphosphine)palladium diacetate | 15-35 | DNA intercalation |
| Trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) | 20-40 | Apoptosis induction via mitochondrial pathway |
Applications in Drug Synthesis
The compound also serves as a catalyst in organic synthesis, particularly in:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
- Hydroxycarbonylation Reactions : Contributing to the synthesis of α,β-unsaturated carboxylic acids.
Q & A
Basic Questions
Q. What synthetic routes are employed to prepare Bis(acetato-κO)bis(dicyclohexylphenylphosphine)palladium, and how is its structural integrity verified?
- Methodological Answer : This complex is typically synthesized by reacting palladium(II) acetate with dicyclohexylphenylphosphine in a degassed, aprotic solvent (e.g., dichloromethane) under inert atmosphere. Ligand coordination is confirmed via ³¹P NMR spectroscopy, which reveals distinct chemical shifts for coordinated phosphine ligands (~20–30 ppm). Elemental analysis ensures stoichiometric purity, while X-ray crystallography provides definitive structural confirmation. Purity is further assessed using HPLC with UV detection.
Q. In which catalytic applications is this palladium complex most frequently utilized?
- Methodological Answer : The compound is primarily used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, where its electron-rich, bulky phosphine ligands stabilize the palladium center and enhance catalytic turnover. For example, in aryl-aryl bond formation, the complex exhibits improved stability compared to smaller ligands like triphenylphosphine. Reaction optimization includes screening bases (e.g., Cs₂CO₃) and solvents (e.g., toluene/DMF mixtures) to balance reactivity and solubility.
Q. What are the recommended storage and handling protocols to preserve the complex’s stability?
- Methodological Answer : Due to air and moisture sensitivity, the compound should be stored under inert gas (argon or nitrogen) at 0–6°C in sealed, light-resistant vials. Handling in gloveboxes or Schlenk lines is advised. Degradation can be monitored via periodic ³¹P NMR to detect ligand oxidation or palladium black formation.
Advanced Questions
Q. How do steric and electronic properties of dicyclohexylphenylphosphine ligands influence catalytic efficiency in C–N coupling reactions?
- Methodological Answer : The bulky dicyclohexylphenyl groups increase steric hindrance, which stabilizes low-coordination-state palladium intermediates (e.g., Pd⁰), reducing catalyst deactivation via aggregation. However, excessive bulk may impede substrate access, necessitating kinetic studies (e.g., turnover frequency measurements). Comparative studies with less hindered ligands (e.g., PPh₃) show trade-offs: higher stability but slower transmetalation steps. Electronic effects are probed via Hammett plots using substituted arylboronic acids.
Q. What mechanistic insights have been gained regarding ligand dissociation dynamics during catalytic cycles?
- Methodological Answer : In-situ EXAFS and ³¹P NMR spectroscopy reveal partial ligand dissociation during oxidative addition steps, forming transient Pd⁰ species. Mass spectrometry (ESI-MS) identifies intermediates like [Pd(P^P)(OAc)]⁺ (P^P = chelating phosphine). Computational studies (DFT) model energy barriers for ligand exchange, guiding rational ligand design.
Q. How does solvent choice impact the complex’s performance in enantioselective transformations?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility but may coordinate Pd, altering ligand geometry. In asymmetric allylic alkylation, chiral solvents (e.g., (R)-BINOL-based) synergize with the phosphine ligand to improve enantiomeric excess (ee). Solvent effects are quantified via kinetic profiling and circular dichroism (CD) spectroscopy.
Q. What advanced techniques are used to characterize ligand-metal interactions under reaction conditions?
- Methodological Answer : Operando X-ray absorption spectroscopy (XAS) tracks Pd oxidation states during catalysis. Single-crystal X-ray diffraction of intermediates isolated via cryocrystallography provides snapshots of ligand coordination. Cyclic voltammetry assesses redox behavior, correlating Pd²⁺/Pd⁰ potentials with catalytic activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
